molecular formula C12H10N4O2S B5042159 3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid

3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid

Cat. No.: B5042159
M. Wt: 274.30 g/mol
InChI Key: XYNQMDNELIHXHY-UHFFFAOYSA-N
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Description

The compound “3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are considered important in drug design, discovery, and development .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves several steps. For instance, one method involves the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine .


Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse and depend on the specific substituents present on the molecule. For instance, reaction of 6a–f with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol 7a–d and with o-phenylenediamine derivatives 9a and b afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines depend on the specific substituents present on the molecule. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a derivative were reported .

Mechanism of Action

The mechanism of action of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is not fully understood but is believed to involve interactions with various enzymes and receptors in the biological system . For instance, some derivatives have shown potent urease inhibitory activities .

Future Directions

The future directions in the research of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines could involve the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . Further studies could also focus on understanding the structure–activity relationship of these compounds .

Properties

IUPAC Name

3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-7-2-4-8(5-3-7)10-13-14-12-16(10)15-9(6-19-12)11(17)18/h2-5H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNQMDNELIHXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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